molecular formula C6H11NO B12939869 ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine

((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine

Katalognummer: B12939869
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: GFWCRAOJLDHNKN-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1S,5S)-3-Oxabicyclo[310]hexan-1-yl)methanamine is a bicyclic compound characterized by a unique oxabicyclo structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine typically involves the formation of the oxabicyclo structure followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxabicyclo structure. The methanamine group is then introduced through a series of reactions, often involving amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and amination processes.

Analyse Chemischer Reaktionen

Types of Reactions

((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((1S,5S)-3-Oxabicyclo[310]hexan-1-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Wirkmechanismus

The mechanism of action of ((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,5S)-Bicyclo[3.1.0]hexan-2-ol: A similar bicyclic compound with a hydroxyl group.

    (1S,3S,5S)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-yl acetate: Another bicyclic compound with an acetate group.

    [(1S,5S)-3-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-6-yl]methanamine: A related compound with a chlorophenyl group.

Uniqueness

((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine is unique due to its specific oxabicyclo structure and methanamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

[(1S,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6+/m1/s1

InChI-Schlüssel

GFWCRAOJLDHNKN-RITPCOANSA-N

Isomerische SMILES

C1[C@H]2[C@]1(COC2)CN

Kanonische SMILES

C1C2C1(COC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.